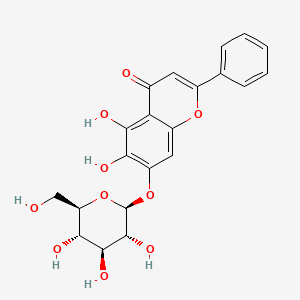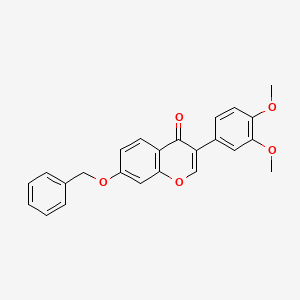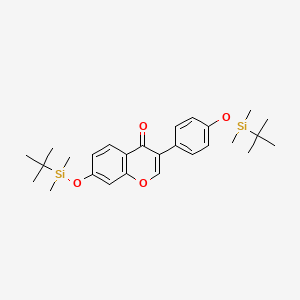
Éther de bis-tert-butyldiméthylsilyle de daïdzéine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein Bis-tert-butyldimethylsilyl Ether is a chemical compound derived from Daidzein, a natural product found in soy. This compound is often used as an analytical standard and has shown potential anti-cancer properties .
Applications De Recherche Scientifique
Daidzein Bis-tert-butyldimethylsilyl Ether has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Daidzein Bis-tert-butyldimethylsilyl Ether is a derivative of Daidzein, a natural product derived from soy . Daidzein has been shown to have anti-inflammatory properties and can be used in the treatment of cancer . .
Mode of Action
It’s parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties
Biochemical Pathways
Daidzein, its parent compound, has been shown to affect various biochemical pathways related to inflammation and cancer
Pharmacokinetics
It is soluble in chloroform, dichloromethane, and methanol , which may influence its bioavailability and pharmacokinetics.
Result of Action
Its parent compound, daidzein, has been shown to have anti-inflammatory and anti-cancer properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of Daidzein Bis-tert-butyldimethylsilyl Ether. Factors such as the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time can influence the absorption of similar compounds . .
Analyse Biochimique
Biochemical Properties
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer
Cellular Effects
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer
Molecular Mechanism
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Temporal Effects in Laboratory Settings
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Dosage Effects in Animal Models
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Metabolic Pathways
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Transport and Distribution
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Subcellular Localization
It is known that Daidzein, the parent compound, has been shown to have anti-inflammatory properties and can be used in the treatment of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Daidzein Bis-tert-butyldimethylsilyl Ether is synthesized by reacting Daidzein with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Daidzein Bis-tert-butyldimethylsilyl Ether primarily undergoes substitution reactions due to the presence of the silyl ether group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Often use reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl-protected derivatives, while oxidation and reduction reactions can modify the aromatic ring or the silyl ether group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein: The parent compound, known for its anti-inflammatory and estrogenic properties.
Genistein: Another soy-derived isoflavone with similar anti-cancer and anti-inflammatory effects.
Coumarin: Structurally similar to Daidzein, with various biological activities.
Uniqueness
Daidzein Bis-tert-butyldimethylsilyl Ether is unique due to its silyl ether group, which enhances its stability and makes it a valuable analytical standard. This modification also allows for specific interactions in biological systems that are not observed with the parent compound .
Propriétés
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O4Si2/c1-26(2,3)32(7,8)30-20-13-11-19(12-14-20)23-18-29-24-17-21(15-16-22(24)25(23)28)31-33(9,10)27(4,5)6/h11-18H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZQFQHUYFLNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675654 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944912-19-0 |
Source


|
| Record name | 7-{[tert-Butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

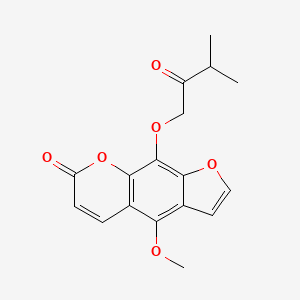
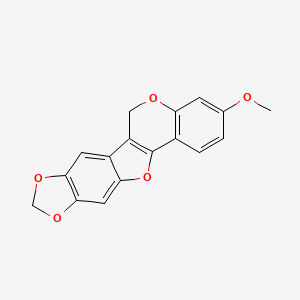
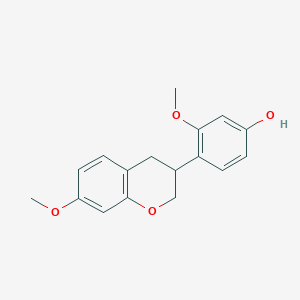
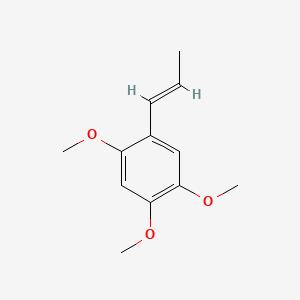


![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)
